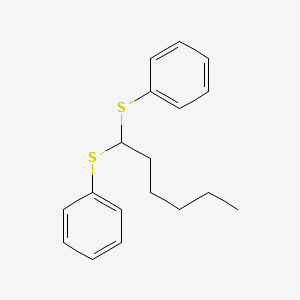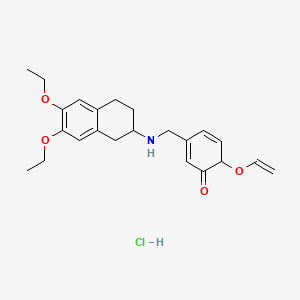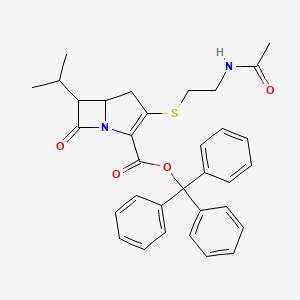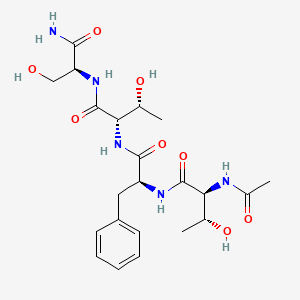![molecular formula C8H10Si B14457380 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene CAS No. 67754-92-1](/img/structure/B14457380.png)
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene, also known as silabarrelene, is a silicon-containing bicyclic compound. It is structurally related to barrelene, a bicyclic organic compound with the chemical formula C8H8. The inclusion of a silicon atom in place of one of the carbon atoms in the ring structure imparts unique chemical properties to this compound .
Métodos De Preparación
The synthesis of 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene can be achieved through several methods. One notable method involves the sensitized photolysis of 1-methyl-1-silabicyclo[2.2.2]octatriene. This process quantitatively yields silasemibullvalene, a related silicon-containing compound . The reaction conditions typically involve the use of a photosensitizer and controlled irradiation to facilitate the photolysis .
Análisis De Reacciones Químicas
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the compound can be oxidized to form silasemibullvalene under sensitized photolysis conditions . Common reagents used in these reactions include hydrogen gas, bromine, and boron trifluoride . The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene has several scientific research applications. In chemistry, it is used as a model compound to study the effects of silicon substitution in organic molecules . The compound’s unique structure and reactivity make it a valuable tool for investigating reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene involves its ability to undergo various chemical transformations. The silicon atom in the compound’s structure plays a crucial role in its reactivity, influencing the compound’s electronic properties and stability . The molecular targets and pathways involved in these transformations are subjects of ongoing research.
Comparación Con Compuestos Similares
1-Methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene can be compared to other similar compounds, such as barrelene and silasemibullvalene. Barrelene, with the chemical formula C8H8, is a related bicyclic compound without silicon substitution . Silasemibullvalene, on the other hand, is a silicon-containing compound derived from this compound through photolysis . The presence of silicon in this compound imparts unique chemical properties, distinguishing it from its carbon-based analogs.
Propiedades
Número CAS |
67754-92-1 |
|---|---|
Fórmula molecular |
C8H10Si |
Peso molecular |
134.25 g/mol |
Nombre IUPAC |
1-methyl-1-silabicyclo[2.2.2]octa-2,5,7-triene |
InChI |
InChI=1S/C8H10Si/c1-9-5-2-8(3-6-9)4-7-9/h2-8H,1H3 |
Clave InChI |
WCMFVROYSCNVCW-UHFFFAOYSA-N |
SMILES canónico |
C[Si]12C=CC(C=C1)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[(Hydroxymethyl)(oxo)phosphaniumyl]methyl}glycine](/img/structure/B14457309.png)

![N~1~-(3-{Dimethoxy[(propan-2-yl)oxy]silyl}propyl)ethane-1,2-diamine](/img/structure/B14457330.png)
![N-[2-(Dimethylamino)ethyl]but-2-enamide](/img/structure/B14457332.png)




![1,4-Dioxaspiro[4.4]non-8-en-7-amine](/img/structure/B14457366.png)
![16-Hydroxy-12-methoxy-5,7,9,21-tetraoxahexacyclo[11.8.0.02,10.03,8.04,6.015,20]henicosa-1,10,12,15,17,19-hexaen-14-one](/img/structure/B14457372.png)



![1,3-Dioxo-2-benzofuran-5-carboxylic acid;2-[4-[2-[4-(2-hydroxyethoxy)phenyl]propan-2-yl]phenoxy]ethanol;1-[4-[2-[4-(2-hydroxypropoxy)phenyl]propan-2-yl]phenoxy]propan-2-ol;terephthalic acid](/img/structure/B14457392.png)
